2,6-Di(9H-carbazol-9-yl)pyrazine
Description
2,6-Di(9H-carbazol-9-yl)pyrazine is a pyrazine derivative symmetrically substituted with carbazole moieties at the 2- and 6-positions. Its synthesis involves a Ullmann-type coupling reaction between 2,5-dibromopyrazine and 9H-carbazole in the presence of copper powder and potassium carbonate, yielding the product in high efficiency (92%) . The compound exhibits a rigid, planar structure due to the conjugation between the electron-deficient pyrazine core and electron-rich carbazole units, making it suitable for optoelectronic applications. It has been employed as a host material in single-layer phosphorescent organic light-emitting diodes (PhOLEDs), where its balanced charge-transport properties and thermal stability enhance device performance .
Properties
Molecular Formula |
C28H18N4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-(6-carbazol-9-ylpyrazin-2-yl)carbazole |
InChI |
InChI=1S/C28H18N4/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)27-17-29-18-28(30-27)32-25-15-7-3-11-21(25)22-12-4-8-16-26(22)32/h1-18H |
InChI Key |
WMKUWGBOSAUEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=CC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Preparation Methods
Introducing Dioxino[2,3-b]pyrazine:
Reaction Conditions:
- While detailed industrial production methods are proprietary, large-scale synthesis typically involves optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
- HF1 can participate in various chemical reactions, including:
Electrophilic Substitution: Carbazole moieties can undergo electrophilic substitution reactions.
Redox Reactions: HF1 may undergo oxidation or reduction processes.
Coordination Chemistry: Interaction with metal ions or complexes.
Common Reagents and Conditions:
- HF1 itself serves as a host material in OLEDs, facilitating red emission at around 600 nm.
Scientific Research Applications
2,6-Di(9H-carbazol-9-yl)pyrazine is an organic compound with a molecular structure that combines pyrazine and carbazole moieties. The presence of two carbazole groups attached to the pyrazine core enhances its electronic properties, making it a subject of interest in organic electronics, specifically in the creation of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials. The compound has a planar configuration, which facilitates effective π-π stacking interactions and contributes to its photophysical properties.
Potential Applications
2,6-Di(9H-carbazol-9-yl)pyrazine has potential applications in various fields:
- Organic Electronics: Due to its unique electronic properties, it is used in OLEDs and TADF materials.
- Complex Formation: It can form stable complexes with metal ions and other organic molecules, which can enhance the performance of devices like OLEDs by improving charge transport and reducing non-radiative decay pathways.
Analogous Compounds
Several compounds share structural similarities with 2,6-Di(9H-carbazol-9-yl)pyrazine:
| Compound Name | Unique Features |
|---|---|
| 4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine | Exhibits strong luminescence suitable for OLED applications. |
| 3-(9H-carbazol-9-yl)-1H-pyrazole | Shows potential as a fluorescent probe due to its photophysical properties. |
| 4-Amino-5-(9H-carbazol-9-yl)-1,4-dihydro-1,2,4-triazine | Displays significant biological activity against various pathogens. |
These compounds highlight the versatility of carbazole-based structures in both electronic and biological applications, showcasing the unique characteristics of 2,6-Di(9H-carbazol-9-yl)pyrazine in terms of its dual functionality as both an electronic material and a potential therapeutic agent.
Other related compounds include:
- 2,5-Bis(9H-carbazol-9-yl)thiophene, molecules are built from two triply-fused rings and one five-membered ring, with dihedral angles of 66.12 (8) and 70.96 (7)° between the central thiophene ring and the two triply-fused rings .
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, also known as 26DCzPPy, which is a solution-processable phosphorescent bipolar host material used for highly efficient optoelectronic devices such as OLED displays .
- 2,6-Bis(9H-carbazol-9-yl)pyridine is a highly efficient host material for blue phosphorescent OLEDs .
- Isomers of 9-(pyridin-2-yl)-9H-carbazole with carbazole (Cz) units at the 2,6-position of the pyridine core effectuate better device performance .
- D-A-D emitters like 9,9'-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) and 9,9'-(sulfonylbis(pyrazine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) which use pyrimidine and pyrazine as bridging units between the electron donor and acceptor moieties .
Mechanism of Action
OLED Emission Mechanism:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in OLED Host Materials
2,6-Bis(9-phenyl-9H-carbazol-3-yl)pyrazine (26PyzCz)
- Structure : Differs by phenyl substitution at the carbazole 3-position, increasing steric bulk and altering electronic properties.
- Application : Used as a host for orange phosphorescent emitters in PhOLEDs. The phenyl groups improve solubility and reduce aggregation-induced quenching .
- Performance : Demonstrates moderate efficiency due to enhanced charge confinement but lower thermal stability compared to 2,6-Di(9H-carbazol-9-yl)pyrazine.
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane (SimCP2)
- Structure : Contains silane-linked carbazole units, providing a three-dimensional architecture.
- Application : Optimized for blue phosphorescent hosts.
- Performance : Superior thermal stability (>400°C decomposition temperature) and higher glass-transition temperature (Tg) than pyrazine-based hosts, but suffers from imbalanced charge transport .
2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)
- Structure : Replaces pyrazine with a pyridine-3,5-dicarbonitrile core, enhancing electron-accepting strength.
- Application : Blue thermally activated delayed fluorescence (TADF) emitter.
- Performance : Exhibits a small singlet-triplet energy gap (ΔEST ≈ 0.1 eV) and high photoluminescence quantum yield (PLQY ≈ 60%), outperforming pyrazine derivatives in TADF applications .
Electronic and Photophysical Properties
| Compound | Core Structure | HOMO (eV) | LUMO (eV) | ΔEST (eV) | Application | Key Advantage(s) |
|---|---|---|---|---|---|---|
| 2,6-Di(9H-carbazol-9-yl)pyrazine | Pyrazine | -5.8 | -2.5 | 0.3 | PhOLED host (orange) | Balanced charge transport |
| CPC | Pyridine-dicarbonitrile | -6.1 | -3.2 | 0.1 | TADF emitter (blue) | High PLQY, small ΔEST |
| SimCP2 | Silane-carbazole | -5.9 | -2.3 | N/A | PhOLED host (blue) | Exceptional thermal stability |
| PYD2 | Pyridine | -5.7 | -2.4 | 0.4 | Host for green phosphors | High dielectric constant |
- Charge Transport : Pyrazine-based hosts (e.g., 2,6-Di(9H-carbazol-9-yl)pyrazine) exhibit superior electron mobility compared to pyridine analogs (e.g., PYD2) due to the electron-deficient nature of pyrazine .
- Thermal Stability : Silane-linked hosts (SimCP2) outperform pyrazine derivatives in thermal resilience, critical for high-temperature device processing .
Key Research Findings
Optoelectronic Versatility : Pyrazine derivatives balance hole and electron transport better than pyridine or silane-based hosts, enabling simplified device architectures .
Limitations in TADF : Pyrazine cores exhibit larger ΔEST values than pyridine-dicarbonitrile systems, limiting their utility in TADF without structural modification .
Thermal Trade-offs : Rigid pyrazine frameworks provide moderate thermal stability (Tg ~150°C) but are less robust than silane-carbazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
